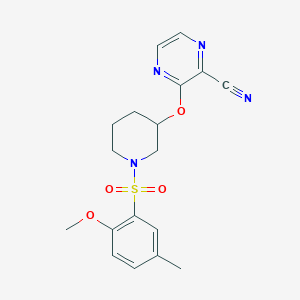

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-13-5-6-16(25-2)17(10-13)27(23,24)22-9-3-4-14(12-22)26-18-15(11-19)20-7-8-21-18/h5-8,10,14H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMHEOAVCUWGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine under basic conditions to form 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidine.

-

Etherification: : The piperidine intermediate is then reacted with 3-hydroxy-2-pyrazinecarbonitrile in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.

Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include primary amines.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and nitrile groups with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications

Sulfonyl Group Variations

- Compound A: 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile () Key Difference: Replaces the 2-methoxy-5-methylphenyl sulfonyl group with a 1,2-dimethylimidazol-4-yl sulfonyl moiety. This may alter binding affinity in enzymatic targets or solubility profiles .

Piperidine Substituent Modifications

- Compound B: 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS 2034503-74-5, ) Key Difference: Substitutes the sulfonyl group with a 2-(6-oxopyridazinyl)acetyl chain.

Functional Group Comparisons

Carbonitrile-Containing Analogs

- Compound C: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil, ) Key Difference: Pyrazole core with trifluoromethyl sulfinyl and carbonitrile groups. Impact: The carbonitrile group is a common pharmacophore in agrochemicals (e.g., insecticides), suggesting the target compound may share bioactivity in disrupting electron transport or neurotransmission .

Sulfonamide-Based Pharmaceuticals

- Compound D: 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one () Key Difference: Piperazinyl sulfonyl group linked to a pyrazolo-pyrimidinone core. Impact: The sulfonamide-piperazine motif is prevalent in phosphodiesterase inhibitors (e.g., PDE5), suggesting the target compound’s sulfonyl-piperidine group may similarly enhance target engagement .

Physicochemical Properties

Biological Activity

3-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring, a piperidine moiety, and a sulfonyl group attached to a methoxy-substituted aromatic ring. The molecular formula is , with a molecular weight of approximately 367.48 g/mol. The presence of the methoxy and methyl groups enhances the lipophilicity and biological interaction potential of the compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazines exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in isolation, but its structural analogs display promising results against lung and skin cancers.

Antimicrobial Properties

The presence of the thiadiazole and sulfonamide functionalities in related compounds suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects, which may extend to our compound through similar mechanisms .

The mechanisms underlying the biological activities include:

- Induction of Apoptosis : Pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating intrinsic apoptotic pathways, potentially influencing proteins such as Bcl2 and Bax .

- Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to halt cell cycle progression at various phases, particularly G0/G1 .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the piperidine or pyrazine rings could enhance its biological activity. The sulfonamide group is known for increasing solubility and bioavailability, which are critical factors for therapeutic efficacy.

Q & A

Q. Q1. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine core with appropriate protecting groups.

- Step 2: Sulfonylation of the piperidine nitrogen using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3: Coupling of the sulfonylated piperidine with a pyrazine-2-carbonitrile derivative via nucleophilic substitution or Mitsunobu reaction .

Characterization: - NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integration .

- HPLC monitors reaction progress and ensures >95% purity .

Structural Confirmation

Q. Q2. How can researchers resolve ambiguities in the stereochemistry of the piperidine-sulfonyl moiety?

- X-ray crystallography provides definitive stereochemical assignment .

- 2D NMR techniques (e.g., NOESY) identify spatial proximity between the sulfonyl group and adjacent protons on the piperidine ring .

Biological Activity Profiling

Q. Q3. What methodologies are recommended to assess this compound’s kinase inhibition potential?

- In vitro kinase assays (e.g., ADP-Glo™) quantify inhibition of target kinases (e.g., EGFR or VEGFR) .

- Molecular docking studies (using software like AutoDock Vina) predict binding modes to kinase ATP-binding pockets, guided by the compound’s sulfonyl and pyrazine motifs .

Advanced Synthesis Optimization

Q. Q4. How can reaction yields be optimized during the sulfonylation step?

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity .

- Catalytic additives: DMAP accelerates sulfonylation by activating the sulfonyl chloride .

- Temperature control: Reactions at 0–25°C minimize side products .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Standardize assay conditions: Maintain consistent pH, temperature, and ATP concentrations .

- Verify compound purity: Use LC-MS to rule out degradation products .

- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Functional Group Reactivity

Q. Q6. What strategies mitigate hydrolysis of the nitrile group during synthesis?

- Protection of the nitrile: Use trimethylsilyl groups or perform reactions under anhydrous conditions .

- Low-temperature workup (e.g., <0°C) reduces water-mediated degradation .

Advanced Bioactivity Studies

Q. Q7. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?

- Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment .

- Apoptosis assays (Annexin V/PI staining) quantify cell death pathways .

Scale-Up Challenges

Q. Q8. What are critical considerations for scaling the coupling reaction from milligram to gram scale?

- Solvent volume reduction: Switch to microwave-assisted synthesis to maintain efficiency .

- Catalyst recycling: Immobilize catalysts (e.g., polymer-supported reagents) to reduce costs .

Computational Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.